molecular formula C11H12BrNO2 B3013506 Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 773033-36-6

Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B3013506
CAS No.: 773033-36-6
M. Wt: 270.12 g/mol
InChI Key: XRRFEMZOTNXHPJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Chemical Reactions Analysis

Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors in biological systems, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through binding to specific sites on proteins and altering their function .

Comparison with Similar Compounds

Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other similar compounds such as:

Properties

CAS No.

773033-36-6

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-4,10,13H,5-6H2,1H3

InChI Key

XRRFEMZOTNXHPJ-UHFFFAOYSA-N

SMILES

COC(=O)C1CC2=C(CN1)C=CC(=C2)Br

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=CC(=C2)Br

solubility

not available

Origin of Product

United States

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